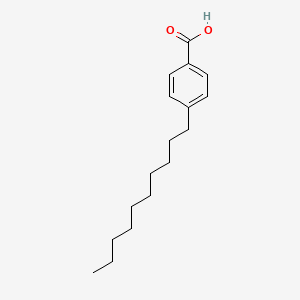

4-Decylbenzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-decylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRTWCIWPQFYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494152 | |

| Record name | 4-Decylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38300-04-8 | |

| Record name | 4-Decylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemistry of 4 Decylbenzoic Acid

Established Synthetic Pathways to 4-Decylbenzoic Acid

The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve the construction of the molecule by either attaching the decyl group to a benzoic acid framework or by introducing the carboxylic acid function to a pre-existing decylbenzene structure.

Alkylation and Functionalization of Benzoic Acid Precursors

One common approach to synthesizing this compound involves the alkylation of a suitable benzoic acid precursor. This typically entails a Friedel-Crafts type reaction where a decyl group is introduced onto the benzene (B151609) ring. For instance, the reaction of benzoic acid with a decyl halide in the presence of a catalyst can yield this compound. ontosight.ai The specific conditions, such as the choice of catalyst and solvent, are crucial for achieving good yields and selectivity for the para-substituted product.

Another strategy involves the use of organometallic reagents. For example, a palladium-catalyzed cross-coupling reaction could potentially be employed to link a decyl-containing fragment to a halogenated benzoic acid derivative. While direct Pd-catalyzed alkylation of benzoic acids with alkyl halides has been explored, it can be challenging and may require specific directing groups or reaction conditions to be efficient. nih.gov

Carboxylic Acid Group Introduction to Decylbenzene Analogues

An alternative synthetic strategy begins with decylbenzene and introduces the carboxylic acid group in a subsequent step. This can be accomplished through various carboxylation methods. One potential route is the direct carboxylation of decylbenzene using a strong base to deprotonate the aromatic ring followed by quenching with carbon dioxide. However, controlling the regioselectivity to favor the para position can be a challenge.

A more controlled approach involves the functionalization of decylbenzene at the para position with a group that can be readily converted to a carboxylic acid. For example, decylbenzene can be brominated at the para position, and the resulting 4-decybromobenzene can then be converted to a Grignard reagent, which upon reaction with carbon dioxide, yields this compound.

Multi-step Synthetic Routes from Simpler Feedstocks

Multi-step syntheses provide a versatile platform for constructing this compound from more basic starting materials. youtube.comlibretexts.orgyoutube.com These routes offer greater control over the final structure and can be adapted to introduce various functionalities if needed. A general retrosynthetic analysis might involve disconnecting the decyl chain or the carboxylic acid group to identify simpler precursors. youtube.com

For instance, a synthesis could commence with the Friedel-Crafts acylation of benzene with decanoyl chloride to form decanophenone. The ketone can then be reduced to the corresponding methylene (B1212753) group of decylbenzene using methods like the Clemmensen or Wolff-Kishner reduction. Subsequent para-functionalization and conversion to the carboxylic acid, as described in section 2.1.2, would complete the synthesis.

Intermediate Generation and Functional Group Transformations

This compound serves as a versatile intermediate for the synthesis of other molecules, primarily through reactions involving its carboxylic acid group.

Conversion of this compound to Acyl Chlorides

A key transformation of this compound is its conversion to the more reactive acyl chloride, 4-decyloyl chloride. nih.gov This is a crucial step for subsequent nucleophilic acyl substitution reactions. The reaction is typically carried out by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.decommonorganicchemistry.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating its displacement by a chloride ion. fishersci.de The resulting 4-decyloyl chloride is a highly reactive intermediate. nih.gov

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂ (gas), HCl (gas) |

| Oxalyl Chloride | (COCl)₂ | CO (gas), CO₂ (gas), HCl (gas) |

Subsequent Nucleophilic Acyl Substitution Reactions (e.g., Amide Formation)

The highly electrophilic carbonyl carbon of 4-decyloyl chloride makes it susceptible to attack by various nucleophiles. savemyexams.com A prominent example is the formation of amides through reaction with primary or secondary amines. nih.govsavemyexams.comlibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.de

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. savemyexams.com This is followed by the elimination of the chloride ion to form the stable amide bond. savemyexams.com This methodology allows for the synthesis of a wide array of N-substituted 4-decylbenzamides. nih.gov For instance, the reaction of 4-decyloyl chloride with 1-amino-1-cyclopropanecarbonitrile hydrochloride has been reported to yield the corresponding benzamide. nih.gov

Catalyst-Mediated Transformations in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often employs catalyst-mediated transformations to achieve high efficiency and selectivity. These methods are crucial for introducing functional groups and constructing the desired molecular frameworks.

One of the primary strategies involves the Friedel-Crafts acylation of an aromatic substrate. sigmaaldrich.combyjus.com This reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto an aromatic ring. sigmaaldrich.combyjus.com For instance, the acylation of a suitable aromatic compound with a decanoyl halide or anhydride (B1165640) in the presence of AlCl₃ can yield a ketone precursor, which can then be further transformed into a this compound derivative. The mechanism involves the formation of an acylium ion, which acts as an electrophile and attacks the aromatic ring. sigmaaldrich.combyjus.com

Palladium-catalyzed cross-coupling reactions represent another versatile class of transformations for synthesizing derivatives. organic-chemistry.orgnobelprize.org Reactions like the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, are instrumental. nobelprize.org For example, a boronic acid derivative of a benzoic acid can be coupled with a decyl halide in the presence of a palladium catalyst to form the carbon-carbon bond at the 4-position. organic-chemistry.orguwindsor.ca The catalytic cycle for these reactions generally involves oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org Microwave-assisted palladium-catalyzed cross-coupling reactions have also been shown to be effective, often leading to high yields in shorter reaction times. mdpi.com

Furthermore, Grignard reactions provide a classic method for forming carbon-carbon bonds. ucalgary.cayoutube.com The synthesis can involve the preparation of a Grignard reagent from a decyl halide and magnesium, which then reacts with a suitable benzoic acid derivative. ucalgary.cascribd.com For example, reacting a decylmagnesium halide with a protected 4-carboxybenzaldehyde derivative can be a key step.

Visible light-promoted catalysis is an emerging area with applications in the synthesis of benzoic acid derivatives. lookchem.comresearchgate.net These methods can enable C(sp³)–H lactonization of 2-alkylbenzoic acids, a process that can be adapted for the synthesis of related structures. lookchem.comresearchgate.net

The following table summarizes some catalyst-mediated transformations relevant to the synthesis of this compound derivatives:

| Reaction Type | Catalyst | Key Features |

| Friedel-Crafts Acylation | Lewis acids (e.g., AlCl₃) | Forms a ketone precursor by adding an acyl group to an aromatic ring. sigmaaldrich.combyjus.com |

| Suzuki-Miyaura Coupling | Palladium complexes | Couples an organoboron compound with an organohalide to form a C-C bond. nobelprize.org |

| Grignard Reaction | Magnesium | Forms an organomagnesium reagent for nucleophilic attack. ucalgary.ca |

| Visible Light Photocatalysis | Metal or organocatalysts | Enables transformations like C-H functionalization under mild conditions. lookchem.comresearchgate.net |

Advanced Synthetic Strategies and Process Optimization

The development of stereoselective methods is crucial for producing chiral analogues of this compound, which are important for applications in materials science and pharmaceuticals where specific stereoisomers may exhibit unique properties.

One prominent approach involves the use of chiral auxiliaries . The Evans asymmetric alkylation, for instance, utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate. tsijournals.com This method can be adapted to introduce a chiral center into the decyl chain or a substituent on the benzoic acid ring with high diastereoselectivity. tsijournals.com

Asymmetric catalysis offers a more atom-economical approach. Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been successfully used in the enantioselective alkylation of glycine (B1666218) imines to produce α-amino acids. organic-chemistry.org This strategy could be applied to synthesize chiral amino acid analogues of this compound. The catalyst forms a chiral ion pair with the enolate, guiding the approach of the electrophile to one face of the enolate. organic-chemistry.org

Furthermore, palladium-catalyzed asymmetric reactions are powerful tools. For example, cascade cyclocarbopalladation followed by Suzuki-Miyaura coupling can be used to synthesize stereodefined tetrasubstituted methylene-dihydroisoquinolinones. beilstein-journals.org While not directly synthesizing this compound, the principles of controlling stereochemistry through intramolecular syn-addition of an arylpalladium intermediate can be applied to related systems. beilstein-journals.org

The following table highlights some strategies for stereoselective synthesis:

| Strategy | Method | Key Features |

| Chiral Auxiliaries | Evans Asymmetric Alkylation | A chiral auxiliary directs the stereochemical outcome of an alkylation reaction. tsijournals.com |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalysis | A chiral catalyst creates a chiral environment for the reaction, leading to an enantiomeric excess of one product. organic-chemistry.org |

| Palladium-Catalyzed Reactions | Cascade Cyclocarbopalladation | Controls stereochemistry through stereospecific steps in the catalytic cycle. beilstein-journals.org |

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. acs.org

A key principle is the use of catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can be recycled, minimizing waste. acs.org The palladium-catalyzed cross-coupling reactions and other catalyst-mediated transformations discussed previously align with this principle.

Another green approach is the use of environmentally benign solvents . Traditional organic solvents are often volatile and toxic. Research into replacing these with greener alternatives like water, supercritical fluids, or ionic liquids is ongoing. For example, some palladium-catalyzed cross-coupling reactions can be performed in aqueous media. uwindsor.ca The Schotten-Baumann reaction, a method for synthesizing esters and amides, can be conducted in an aqueous environment at room temperature, which is a greener alternative to using hazardous organic solvents. brazilianjournals.com.br

Atom economy , which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. imist.ma Synthetic routes should be designed to be as atom-economical as possible. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions.

The use of renewable feedstocks is also a significant aspect of green chemistry. Lignin (B12514952), a complex polymer found in wood, can be a source of benzoic acid derivatives. rsc.org Research is exploring the conversion of lignin into valuable chemicals, which could provide a sustainable route to precursors for this compound. rsc.org

The following table summarizes the application of green chemistry principles in chemical synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of catalytic reagents instead of stoichiometric reagents to reduce waste. acs.org |

| Safer Solvents | Employing water or other non-hazardous solvents to minimize environmental impact. brazilianjournals.com.br |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. imist.ma |

| Renewable Feedstocks | Utilizing renewable resources like lignin to produce starting materials. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Decylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The reactivity of 4-decylbenzoic acid is largely dictated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring. The carboxylic acid moiety, in particular, is a versatile functional group that participates in a variety of chemical transformations.

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction of this compound. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst. The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through a series of protonation and nucleophilic attack steps.

Kinetic studies of esterification reactions involving benzoic acid derivatives provide valuable insights into reaction rates and mechanisms. For instance, the esterification of benzoic acid with various alcohols has been shown to follow second-order kinetics, with the reaction rate being dependent on the concentrations of both the carboxylic acid and the alcohol. researchgate.net A study on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid determined the reaction to be first order with respect to benzoic acid. dnu.dp.ua The activation energy for the forward reaction was calculated to be 58.40 kJ/mol, while the reverse reaction had an activation energy of 57.70 kJ/mol. dnu.dp.ua Another study on the esterification of naphthenic acids with methanol (B129727) found the reaction to be endothermic, with the rate increasing with temperature. scielo.org.co

Factors such as temperature, catalyst concentration, and the molar ratio of reactants significantly influence the conversion of the carboxylic acid to the ester. researchgate.net An increase in reaction temperature and the molar ratio of alcohol to acid generally leads to a higher final conversion. researchgate.net

A milder method for esterification, particularly suitable for sterically hindered or acid-sensitive substrates, is the Steglich esterification. organic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order (w.r.t. Benzoic Acid) | 1 | dnu.dp.ua |

| Activation Energy (Forward) | 58.40 kJ/mol | dnu.dp.ua |

| Activation Energy (Reverse) | 57.70 kJ/mol | dnu.dp.ua |

The formation of amides from this compound involves its reaction with an amine. However, the direct reaction is often inefficient because amines, being basic, tend to deprotonate the carboxylic acid to form the unreactive carboxylate salt. libretexts.orgorgoreview.com To overcome this, coupling reagents like dicyclohexylcarbodiimide (DCC) are employed. libretexts.orgorgoreview.com

DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.orgorgoreview.com The mechanism involves the formation of a reactive O-acylisourea intermediate. organic-chemistry.org The amine, acting as a nucleophile, then attacks the carbonyl carbon of this intermediate, leading to the formation of the amide and dicyclohexylurea (DCU) as a byproduct. libretexts.orgorgoreview.comyoutube.com This method is effective for forming amides from primary and secondary amines. libretexts.org

The general mechanism for DCC-mediated amidation is as follows:

The carboxylic acid protonates the DCC molecule.

The resulting carboxylate attacks the protonated DCC to form the O-acylisourea intermediate.

The amine attacks the carbonyl carbon of the intermediate.

A tetrahedral intermediate is formed, which then collapses to yield the amide and dicyclohexylurea. orgoreview.com

Acid Halides: this compound can be converted to the more reactive 4-decylbenzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. qorganica.comlibretexts.orgwikipedia.org This transformation is significant because acid halides are valuable precursors for the synthesis of other carboxylic acid derivatives like esters and amides. qorganica.comlibretexts.org The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. The chloride ion then acts as a nucleophile to form the acid chloride. libretexts.org

Acid Anhydrides: this compound can be converted into its corresponding anhydride (B1165640). One common laboratory method involves the reaction of the acid with acetic anhydride. orgsyn.orgsciencemadness.org This is an equilibrium process that can be driven to completion by removing the acetic acid byproduct through distillation. sciencemadness.org Another route is the reaction of an acid chloride with a carboxylate salt. sciencemadness.orglibretexts.org For instance, 4-decylbenzoyl chloride could react with sodium 4-decylbenzoate to yield 4-decylbenzoic anhydride. Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid, often with a dehydrating agent like phosphorus pentoxide. sciencemadness.orgorgosolver.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation is facilitated by the presence of certain functional groups on the α-carbon. libretexts.org For aromatic carboxylic acids like this compound, decarboxylation is generally difficult and requires high temperatures. nih.gov

However, radical decarboxylation pathways can be achieved under milder conditions. nih.gov For example, a decarboxylative hydroxylation of benzoic acids to phenols has been reported at 35°C via photoinduced ligand-to-metal charge transfer. nih.gov Another method for decarboxylation is the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine. libretexts.org

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring—the decyl group and the carboxylic acid group. wikipedia.org

The decyl group is an alkyl group, which is an activating group and an ortho, para-director. libretexts.org This means it increases the rate of electrophilic attack and directs incoming electrophiles to the positions ortho and para to it. Conversely, the carboxylic acid group is a deactivating group and a meta-director. libretexts.orgnumberanalytics.com It decreases the reaction rate and directs incoming electrophiles to the meta position.

In this compound, these two groups have opposing directing effects. The decyl group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho) and position 1 (where the carboxyl group is). The carboxylic acid group at position 1 directs to positions 3 and 5 (meta). Therefore, the substitution pattern will be a result of the combined influence of these two groups. In such cases of conflicting directing effects, the activating group generally has a stronger influence. numberanalytics.com Thus, electrophilic substitution on this compound is expected to predominantly yield products substituted at the positions ortho to the activating decyl group, which are positions 3 and 5.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Decyl (-C₁₀H₂₁) | 4 | Activating | ortho, para |

Aromatic Ring Functionalization via Advanced Catalysis

The functionalization of the aromatic ring of this compound is a key area of research, aiming to introduce new functional groups that can tailor the molecule's properties for various applications. Advanced catalysis, particularly using transition metals, offers powerful tools for achieving selective C-H bond activation and functionalization.

One of the significant challenges in synthetic chemistry is the direct functionalization of C-H bonds in aromatic compounds like benzoic acids. While ortho-C-H functionalization has been extensively studied, activating the meta-C-H bond has proven more difficult, especially in electron-poor aromatic rings such as benzoic acid derivatives. nih.gov However, recent advancements have demonstrated successful meta-C-H olefination of benzoic acid derivatives using a palladium(II) catalyst and a nitrile-based sulfonamide template. nih.gov This protocol utilizes molecular oxygen as the terminal oxidant, offering a more environmentally benign approach. nih.gov Such methods could be applied to this compound to introduce olefinic groups at the meta position of the benzene ring, opening avenues for further synthetic transformations.

The development of new catalysts is crucial for advancing these functionalization reactions. Research groups are focused on creating catalysts that are not only efficient but also selective, allowing for precise control over the reaction outcome. riken.jp For instance, chiral phosphoric acids have emerged as powerful catalysts in asymmetric synthesis, capable of controlling the stereochemistry of reactions. beilstein-journals.org These catalysts could potentially be used to achieve enantioselective functionalization of the aromatic ring in this compound derivatives, which is of high interest in the synthesis of chiral materials and pharmaceuticals.

The table below summarizes some advanced catalytic methods applicable to the aromatic ring functionalization of benzoic acid derivatives, which could be extrapolated to this compound.

| Catalytic System | Reaction Type | Position of Functionalization | Potential Application for this compound |

| Pd(II) / Nitrile-based sulfonamide | Olefination | Meta | Introduction of an alkene group at the meta-position. |

| Pd(II) / Nitrile-based sulfonamide | Acetoxylation | Meta | Introduction of an acetoxy group at the meta-position. |

| Chiral Phosphoric Acids | Various | Atroposelective | Enantioselective synthesis of axially chiral biaryl derivatives. |

These catalytic strategies represent a significant step forward in the ability to modify complex molecules like this compound with high precision. The continued development of advanced catalysts will undoubtedly expand the toolkit available to chemists for the synthesis of novel functional materials.

Reactivity of the Alkyl Chain

The long decyl chain of this compound provides another site for chemical modification, distinct from the aromatic ring and the carboxylic acid group. The reactivity of this alkyl moiety is characteristic of alkanes, primarily involving radical-mediated reactions.

The oxidation of alkyl side chains on aromatic rings is a well-established transformation in organic synthesis. youtube.com Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid can oxidize the alkyl chain of alkylbenzenes to a carboxylic acid. youtube.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the aromatic ring). youtube.com In the case of this compound, the decyl chain possesses benzylic hydrogens, making it susceptible to this type of oxidation.

However, the presence of the existing carboxylic acid group on the aromatic ring adds a layer of complexity. The strong oxidizing conditions required for side-chain oxidation could potentially lead to degradation of the starting material or other unwanted side reactions. A pertinent example is the oxidation of 1-(4-tolyl)adamantane to 4-(adamant-1-yl)benzoic acid using a cobalt and manganese acetate (B1210297) catalyst system with sodium bromide in the presence of oxygen. researchgate.netnih.gov This demonstrates the feasibility of oxidizing an alkyl group on a substituted benzene ring to a carboxylic acid.

A milder and more selective oxidation of the alkyl chain would be desirable. While not directly reported for this compound, research into selective alkane oxidation is an active field. The development of catalysts that can selectively oxidize a specific position on the alkyl chain without affecting other parts of the molecule is a significant goal.

The functionalization of the decyl chain can also be achieved through halogenation. libretexts.org Free-radical halogenation is a common method for introducing halogen atoms into an alkane chain. wikipedia.org This reaction is typically initiated by UV light or heat and proceeds via a radical chain mechanism. libretexts.orgwikipedia.org The reaction of this compound with a halogen such as chlorine or bromine in the presence of a radical initiator would be expected to yield a mixture of halogenated products, with substitution occurring at various positions along the decyl chain. libretexts.org The selectivity of this reaction is often low, leading to a mixture of isomers. wikipedia.org

The position of halogenation on the alkyl chain can be influenced by the stability of the resulting radical intermediate. Tertiary hydrogens are generally more reactive than secondary hydrogens, which are more reactive than primary hydrogens. libretexts.org In the decyl chain of this compound, all but the terminal carbons bear secondary hydrogens.

Another approach to functionalizing the alkyl chain is through decarboxylative halogenation, although this would result in the loss of the carboxylic acid group and a shortening of the alkyl chain. nih.gov

The following table outlines potential functionalization reactions of the decyl chain.

| Reaction Type | Reagents | Expected Product(s) |

| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | Would likely lead to cleavage of the decyl chain and formation of a dicarboxylic acid, or degradation. |

| Free-Radical Halogenation | Cl₂ or Br₂ with UV light | Mixture of chloro- or bromo-substituted 4-decylbenzoic acids at various positions on the decyl chain. |

Further research is needed to develop more selective methods for the functionalization of the alkyl chain of this compound, which would enhance its utility as a versatile chemical building block.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling the reaction outcomes and designing new synthetic strategies. This involves identifying the detailed pathways of transformation and characterizing the transient species, or intermediates, that are formed during the reaction. allen.in

The transformations of this compound can be broadly categorized by the part of the molecule that is reacting: the carboxylic acid group, the aromatic ring, or the alkyl chain.

Reactions at the Carboxylic Acid: The synthesis of derivatives such as N-(1-cyanocyclopropyl)-4-decylbenzamide from this compound and 1-amino-cyclopropanecarbonitrile proceeds through a standard amide coupling reaction. google.com These reactions typically involve the activation of the carboxylic acid, for example, by converting it into a more reactive acyl halide or by using a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). google.com The mechanism involves nucleophilic attack of the amine on the activated carbonyl carbon, followed by the elimination of a leaving group to form the amide bond.

Aromatic Ring Functionalization: The mechanism of electrophilic aromatic substitution, a common reaction for benzene and its derivatives, involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. studymind.co.uk Subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. studymind.co.uk For palladium-catalyzed C-H functionalization, the mechanism is more complex, often involving a cyclometalated intermediate where the palladium catalyst is coordinated to the substrate. nih.gov

Alkyl Chain Halogenation: Free-radical halogenation of the decyl chain follows a well-established chain reaction mechanism consisting of three main steps: initiation, propagation, and termination. libretexts.orgwikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) by heat or UV light to generate two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the decyl chain, forming a decyl radical and a molecule of hydrogen halide. This decyl radical then reacts with another halogen molecule to produce the halogenated product and another halogen radical, which continues the chain. libretexts.org

Termination: The reaction is terminated when two radicals combine to form a stable molecule. wikipedia.org

The direct observation and characterization of reaction intermediates are often challenging due to their high reactivity and short lifetimes. allen.in However, their existence can be inferred from kinetic studies, trapping experiments, and computational modeling.

Carbocations: In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (a type of carbocation). asccollegekolhar.in The structure and stability of this intermediate determine the regioselectivity of the reaction.

Radicals: In free-radical halogenation, the primary intermediates are the halogen radicals and the alkyl radicals formed on the decyl chain. asccollegekolhar.in The relative stability of the possible alkyl radicals influences the product distribution.

Organometallic Intermediates: In transition metal-catalyzed reactions, organometallic species play the role of intermediates. For example, in palladium-catalyzed C-H activation, intermediates where the palladium atom is directly bonded to a carbon atom of the substrate are formed. nih.gov

Enolates: While not directly applicable to the core structure of this compound itself, related reactions involving derivatives could proceed through enolate intermediates. Enolates are formed by the deprotonation of a carbon atom alpha to a carbonyl group and are powerful nucleophiles. asccollegekolhar.in

The study of these reactive intermediates is crucial for a deep understanding of the chemical behavior of this compound and for the rational design of new synthetic methodologies.

Derivatization and Structure Activity Relationship Studies of 4 Decylbenzoic Acid

Synthesis and Characterization of 4-Decylbenzoic Acid Esters

The esterification of this compound is a primary method for modifying its physicochemical properties. This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. researchgate.netsaskoer.capcc.euglobalscientificjournal.com The resulting esters can be purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry. researchgate.netrsc.org

A general synthesis route involves dissolving this compound in an excess of the desired alcohol and adding a catalytic amount of a strong acid. globalscientificjournal.com The mixture is then heated to drive the reaction towards the formation of the ester. globalscientificjournal.com Alternatively, treatment of this compound with a chlorinating agent like thionyl chloride yields 4-decylbenzoyl chloride, a highly reactive intermediate that readily forms esters upon reaction with various alcohols. researchgate.net

Impact of Ester Group Variation on Molecular Interactions and Properties

Varying the alcohol component in the esterification of this compound allows for the fine-tuning of its molecular properties. The length and branching of the alkyl or aryl group of the alcohol influence the ester's volatility, solubility, and intermolecular interactions. pcc.eu Generally, as the carbon chain of the alcohol component increases, the boiling point and density of the resulting ester also increase. pcc.eu

The introduction of different ester groups can significantly alter the molecule's polarity and its ability to engage in intermolecular forces such as hydrogen bonding and van der Waals interactions. For instance, esters derived from short-chain alcohols will have different solubility profiles compared to those derived from long-chain or aromatic alcohols. pcc.eu These modifications can influence how the molecule interacts with other molecules in a given system, which is a critical consideration in materials science and drug design. mdpi.commdpi.com

Table 1: Physical Properties of Hypothetical this compound Esters

| Ester Name | Alcohol Used | Predicted Boiling Point | Predicted Solubility in Water |

| Methyl 4-decylbenzoate | Methanol (B129727) | Lower | Low |

| Ethyl 4-decylbenzoate | Ethanol | Moderate | Low |

| Benzyl 4-decylbenzoate | Benzyl alcohol | Higher | Very Low |

This table presents predicted trends based on general principles of ester chemistry and is for illustrative purposes.

Ester Prodrug Design and Evaluation

In pharmaceutical sciences, converting a carboxylic acid to an ester is a common strategy to create a prodrug. washington.edujns.edu.af Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical reactions. washington.edue-b-f.eu For carboxylic acids like this compound, esterification can mask the polar carboxylic group, potentially leading to improved membrane permeability and oral bioavailability. washington.edu

The design of an effective ester prodrug involves selecting an alcohol that, upon esterification, results in a compound with desirable pharmacokinetic properties. researchgate.net Once administered, esterases in the body, particularly in the liver and plasma, hydrolyze the ester bond, releasing the active this compound. washington.edue-b-f.eu The evaluation of these prodrugs involves studying their stability in biological media and their conversion rate back to the parent acid. e-b-f.eu This strategy has been successfully employed for various drugs to enhance their therapeutic efficacy. washington.eduresearchgate.net

Amide Derivatives of this compound

Amide derivatives of this compound represent another important class of compounds with modified properties. The amide bond is a key functional group in many biologically active molecules and materials. pulsus.com

Synthetic Approaches to Diverse Amide Analogues

The synthesis of amides from this compound can be achieved through several methods. A common and efficient approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. pulsus.com One of the most prevalent methods is the conversion of this compound to its acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.comscirp.org The resulting 4-decylbenzoyl chloride is then reacted with the desired amine to form the corresponding amide. mdpi.comnih.gov

Alternatively, coupling reagents such as carbodiimides can be used to directly form the amide bond between this compound and an amine. pulsus.com This method avoids the need to generate the often-harsh acyl chloride intermediate. acsgcipr.org Multicomponent reactions, like the Passerini or Ugi reactions, also offer pathways to more complex amide structures in a single step. pulsus.com

Table 2: Common Synthetic Methods for Amide Formation

| Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride, amine | High reactivity, good yields | Harsh conditions, potential side reactions |

| Coupling Reagent | Carbodiimide (e.g., DCC, EDC), amine | Milder conditions, high efficiency | Generates by-products, cost of reagents |

| Willgerodt–Kindler | Amine, sulfur | Useful for aryl ketones | Specific to certain starting materials |

Conformational Analysis and Intermolecular Interactions in Amide Derivatives

The specific conformation adopted by an amide derivative influences how it packs in the solid state and interacts with other molecules. mdpi.com Intermolecular hydrogen bonds between the amide N-H and C=O groups are a dominant feature, often leading to the formation of well-ordered chains or sheets in the crystal lattice. mdpi.commdpi.com The nature of the substituent on the amide nitrogen can further influence the conformational preferences and the pattern of intermolecular interactions. researchgate.netmdpi.com Techniques such as X-ray crystallography and computational modeling are essential for the detailed conformational analysis of these derivatives. mdpi.comresearchgate.net

Ring-Substituted Derivatives of this compound

The synthesis of ring-substituted derivatives often starts with a substituted aniline (B41778) or another appropriately functionalized benzene (B151609) derivative. ucsf.edu For example, a substituted aniline can undergo a series of reactions to build the quinoline (B57606) ring system, which can then be further modified. ucsf.edu The specific synthetic route depends on the desired substituent and its position on the ring. These reactions can sometimes produce a mixture of regioisomers, which may require separation. ucsf.edu

The electronic properties of the ring substituents (whether they are electron-donating or electron-withdrawing) can alter the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards further chemical modifications. These changes can also influence the intermolecular interactions, such as stacking, and thereby affect the material properties of the resulting compounds.

Halogenated this compound Derivatives and Their Synthetic Routes

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of this compound is a key strategy in medicinal chemistry and materials science to modulate its physicochemical properties. Halogenation can alter factors such as lipophilicity, electronic character, and metabolic stability. While specific literature on the halogenation of this compound is sparse, the synthetic routes can be inferred from well-established methods for halogenating benzoic acid and its derivatives. beilstein-journals.org

Common synthetic routes include:

Direct Halogenation: Reaction with elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃).

Using Halogen Carriers: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for more controlled halogenation.

For Fluorination and Iodination: These often require more specialized reagents. Fluorine can be introduced via the Schiemann reaction on a precursor amino derivative. Iodination can be achieved using iodine in the presence of an oxidizing agent.

A series of halogenated benzoic acids, including p-fluorobenzoic acid, p-chlorobenzoic acid, and p-iodobenzoic acid, have been studied for various properties, providing a basis for understanding the potential impact of these substitutions on the this compound scaffold. researchgate.net

Table 1: Potential Synthetic Routes for Halogenated this compound Derivatives

| Target Compound | Synthetic Route | Reagents | Expected Position of Halogen |

|---|---|---|---|

| 3-Chloro-4-decylbenzoic acid | Electrophilic Aromatic Substitution | Cl₂, FeCl₃ | Ortho to decyl group |

| 3-Bromo-4-decylbenzoic acid | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Ortho to decyl group |

| 3-Iodo-4-decylbenzoic acid | Electrophilic Aromatic Substitution | I₂, HNO₃ | Ortho to decyl group |

Nitrogen-Containing and Oxygenated Aromatic Derivatives

Introducing nitrogen and oxygen functionalities onto the aromatic ring of this compound can significantly alter its hydrogen bonding capabilities, polarity, and potential biological activities. The synthesis of these derivatives often begins with electrophilic nitration, a fundamental reaction for introducing a nitrogen-containing group. nih.gov

The standard procedure involves treating this compound with a mixture of concentrated nitric acid and sulfuric acid. This places a nitro (-NO₂) group on the aromatic ring, typically at the 3-position. The resulting 3-nitro-4-decylbenzoic acid is a versatile intermediate.

From this nitro-derivative, a variety of other nitrogen-containing compounds can be synthesized:

Amino Derivatives: The nitro group can be readily reduced to an amino group (-NH₂) using common reducing agents like iron (Fe) or tin (Sn) in acidic medium. The resulting 3-amino-4-decylbenzoic acid serves as a precursor for many other derivatives.

Amide Derivatives: The amino group can be acylated to form various amides.

Heterocyclic Derivatives: The amino and carboxyl groups can be used as handles to build complex heterocyclic structures, such as pyridines, pyrimidines, or pyrazoles, onto the molecule. nih.govijarst.inorganic-chemistry.org

Oxygenated derivatives, such as hydroxylated compounds, can be prepared through several methods, including nucleophilic aromatic substitution on a suitably activated precursor or through the diazotization of an amino derivative followed by hydrolysis.

Table 2: Synthetic Pathways for Nitrogen and Oxygen-Containing Derivatives

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-decylbenzoic acid |

| 3-Nitro-4-decylbenzoic acid | Reduction | Fe, HCl | 3-Amino-4-decylbenzoic acid |

| 3-Amino-4-decylbenzoic acid | Diazotization & Hydrolysis | 1. NaNO₂, HCl2. H₂O, Heat | 3-Hydroxy-4-decylbenzoic acid |

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its functional or biological activity. iomcworld.com By synthesizing and testing a series of related compounds, researchers can identify the key molecular features—known as pharmacophores or toxophores—that are responsible for a particular effect. researchgate.net These studies form the basis for the rational design of new molecules with enhanced potency, selectivity, or other desired properties. nih.gov

Elucidating Structural Determinants for Specific Activities

A notable application where the structural determinants of this compound have been studied is in the synthesis of Metal-Organic Frameworks (MOFs). Specifically, this compound has been used as a "modulator" to control the size and morphology of MOF-5 nanoparticles. researchgate.netresearchgate.net

In this context, the "activity" is the ability to modulate the nucleation and growth of MOF-5 crystals. Research using Small-Angle Neutron Scattering (SANS) has provided insight into this process. researchgate.netresearchgate.net When MOF-5 is prepared by mixing its building blocks, the addition of this compound significantly slows down the particle formation process. researchgate.net

The key structural features of this compound responsible for this activity are:

The Carboxylic Acid Headgroup: This group can compete with the linker molecule (terephthalic acid) for coordination sites on the zinc-based secondary building units (SBUs) of the MOF.

The Long Decyl Tail: This non-polar alkyl chain is thought to form a "shell" around the growing nanoparticle, effectively capping the surface and preventing further uncontrolled growth. This leads to smaller, more uniform nanoparticles. researchgate.netacs.org

The combination of a coordinating headgroup and a bulky, sterically hindering tail makes this compound an effective modulator in this system.

Table 3: Research Findings on this compound as a MOF-5 Modulator

| Study Parameter | Observation | Implication on Activity | Source |

|---|---|---|---|

| Effect of Addition | Addition of this compound slows down the formation of MOF-5 nanoparticles. | The molecule actively interferes with the crystallization process. | researchgate.net |

| Mechanism of Action | Acts as a modulator agent, potentially forming a shell around growing particles. | Directs the formation of discrete nanoparticles rather than bulk material. | researchgate.netacs.org |

Rational Design of Novel this compound-Based Compounds

Rational design uses the insights gained from SAR studies to create new molecules with improved or novel properties. nih.gov Based on the understanding of this compound's role as a MOF modulator, one can rationally design new derivatives to fine-tune this activity.

The goal of such a design process would be to gain more precise control over nanoparticle size, shape, and surface properties. This could be achieved by systematically altering the two key structural components identified in the SAR studies: the alkyl chain and the aromatic core.

Proposals for Rational Design:

Varying the Alkyl Chain Length: One could synthesize a series of 4-alkylbenzoic acids with different chain lengths (e.g., from butyl to hexadecyl). It is hypothesized that shorter chains might provide less effective steric blocking, leading to larger nanoparticles, while longer chains could provide a more robust barrier, resulting in smaller particles.

Introducing Functional Groups on the Ring: Adding electron-withdrawing or electron-donating groups to the aromatic ring (at the 3- and/or 5-positions) would alter the acidity (pKa) of the carboxylic acid. This change would affect its binding affinity to the metal clusters of the MOF, thereby "tuning" its effectiveness as a modulator. For example, a nitro group would make the carboxylate a weaker ligand, potentially leading to faster crystal growth compared to the parent compound.

Modifying the Headgroup: Replacing the carboxylic acid with other coordinating groups (e.g., phosphonic acid, triazole) would fundamentally change the interaction with the MOF building blocks, potentially leading to entirely different growth kinetics or even different crystal phases.

This rational, step-by-step approach allows for the systematic exploration of chemical space to optimize the molecular properties for a specific application, moving from an initial discovery to a highly engineered chemical tool. nih.gov

Advanced Material Applications of 4 Decylbenzoic Acid

Liquid Crystalline Systems and Mesophase Behavior

4-Decylbenzoic acid is a calamitic (rod-like) molecule that, due to its molecular structure, exhibits liquid crystalline properties. These properties are intermediate between the crystalline solid and the isotropic liquid phases, featuring degrees of molecular order. nih.gov The elongated shape, arising from the rigid benzene (B151609) ring and the flexible decyl chain, is a key factor in the formation of these mesophases.

The design of this compound-based liquid crystals centers on the principle of creating molecular anisotropy. The molecule consists of a rigid aromatic core (the benzoic acid group) and a flexible alkyl tail (the decyl chain). This combination of a polar, hydrogen-bonding head group and a nonpolar tail is characteristic of many thermotropic liquid crystals. The synthesis of p-alkoxybenzoic acids, including this compound, is a well-established process in materials chemistry. cadrek12.org

A common synthetic route involves the Williamson ether synthesis. This reaction is a nucleophilic substitution where an alkoxide reacts with a primary alkyl halide. In the context of this compound, the synthesis would typically proceed as follows:

Formation of the phenoxide: 4-Hydroxybenzoic acid is treated with a base, such as potassium hydroxide (B78521) (KOH), to deprotonate the phenolic hydroxyl group, forming potassium 4-oxybenzoate.

Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile, attacking an n-decyl halide (e.g., 1-bromodecane). The halide ion is displaced, and the decyl group is attached to the oxygen atom, forming the ether linkage.

Acidification: The product is then acidified to ensure the carboxylic acid group is in its protonated form.

The resulting this compound molecules can then self-assemble through hydrogen bonding between the carboxylic acid groups to form dimers. cadrek12.org These elongated dimers are the fundamental units that exhibit liquid crystalline behavior. The length of the alkyl chain plays a crucial role in determining the type of mesophase and the transition temperatures. Longer chains, like the decyl group, tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions between the chains.

This compound systems can exhibit both thermotropic and lyotropic liquid crystalline phases.

Thermotropic Liquid Crystals: These phases are induced by changes in temperature. As a thermotropic material, this compound will transition from a crystalline solid to a liquid crystalline phase upon heating, and then to an isotropic liquid at a higher temperature. nih.gov The hydrogen-bonded dimers of this compound typically form smectic and/or nematic phases.

Nematic Phase (N): In this phase, the molecules have long-range orientational order but no long-range positional order. The elongated dimers align, on average, in a common direction known as the director.

Smectic Phase (Sm): In this phase, the molecules exhibit both orientational order and some degree of positional order, arranging themselves in layers. nih.gov Given the length of the decyl chain, smectic C (SmC) or smectic A (SmA) phases are likely. In the SmA phase, the director is perpendicular to the layer planes, while in the SmC phase, it is tilted.

Lyotropic Liquid Crystals: These phases are formed by the influence of a solvent. ub.edu The amphiphilic nature of this compound, with its polar carboxylic acid head and nonpolar decyl tail, allows it to form lyotropic phases in the presence of certain solvents, particularly polar ones like water. nih.govresearchgate.net Depending on the concentration of the acid and the temperature, various phases such as lamellar, hexagonal, and cubic phases can be formed through the self-assembly of micelles. researchgate.net

The specific phase transition temperatures for this compound are critical parameters for its application and can be determined using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Spectroscopic techniques are indispensable for characterizing the molecular structure and ordering within the different mesophases of this compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy methods like FTIR and Raman are powerful tools for studying the molecular conformation and intermolecular interactions. nih.gov Changes in the vibrational modes of the carboxylic acid group can confirm the formation of hydrogen-bonded dimers. Furthermore, the orientation of specific molecular groups relative to an external alignment direction can be probed, providing information about the degree of molecular order in the nematic and smectic phases. researchgate.net Temperature-dependent studies can track changes in spectral features, allowing for the precise determination of phase transition temperatures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR can provide detailed insights into the structure and dynamics of liquid crystals. researchgate.net In the liquid crystalline state, the anisotropic environment results in characteristic NMR spectra. The chemical shifts and dipolar couplings are dependent on the orientation of the molecules with respect to the magnetic field. By analyzing these parameters, one can determine the order parameter, which is a quantitative measure of the degree of orientational order in the mesophase. researchgate.netresearchgate.net

| Spectroscopic Technique | Information Obtained |

| FTIR Spectroscopy | Hydrogen bonding, molecular conformation, phase transitions |

| Raman Spectroscopy | Molecular orientation, order parameter, phase transitions researchgate.net |

| NMR Spectroscopy | Molecular structure, order parameter, dynamics researchgate.net |

The surface and interfacial properties of this compound are critical for its applications, as these phenomena often govern the alignment of the liquid crystal molecules. nih.govnih.gov The interaction between the liquid crystal and a solid substrate or an immiscible liquid determines the anchoring of the molecules at the interface, which in turn influences the bulk alignment. uomustansiriyah.edu.iqsips.org.in

The surface energy of a material is a key parameter in understanding these interactions. nih.gov This can be investigated using techniques like inverse gas chromatography (IGC), which can determine the dispersive component of the surface energy and specific interactions related to acidity or basicity. nih.gov For 4-(decyloxy)benzoic acid, a closely related compound, IGC studies have shown that the surface has an acidic character. nih.gov This is due to the presence of the carboxylic acid group, which can act as a proton donor.

The arrangement of this compound molecules at an interface can be influenced by various forces, including van der Waals forces, hydrogen bonding, and acid-base interactions. nih.govuobaghdad.edu.iq The ability to control the orientation of the liquid crystal molecules at a surface is fundamental for the fabrication of liquid crystal displays (LCDs) and sensors.

The unique properties of this compound make it a promising material for applications in chemical sensing and separation technologies.

Chemical Sensing: The orientation of liquid crystal molecules is highly sensitive to changes at their interface. nih.gov This sensitivity can be harnessed for chemical sensing. For instance, the adsorption of analyte molecules onto a surface functionalized with this compound can disrupt the liquid crystal alignment, leading to an optical signal that can be easily detected. The acidic nature of the carboxylic acid head group makes it particularly suitable for detecting basic analytes.

Separation Technologies: Liquid crystals can be used as stationary phases in gas chromatography (GC). nih.gov The ordered structure of the liquid crystal phase allows for the separation of analytes based on their molecular shape and size, in addition to their polarity. nih.gov 4-(Decyloxy)benzoic acid has been successfully used as a stationary phase in inverse gas chromatography to separate structural isomers. nih.gov Its ability to operate in different temperature regions (surface adsorption and thermodynamic regions) provides versatility in separation applications. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. mdpi.comresearchgate.net The self-assembly of this compound is a prime example of supramolecular chemistry in action.

The primary non-covalent interaction driving the self-assembly of this compound is the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a stable dimer. nih.gov This dimerization effectively doubles the length of the molecule, enhancing its aspect ratio and promoting the formation of liquid crystalline phases.

Beyond the formation of dimers in the bulk, this compound can also form highly ordered two-dimensional (2D) supramolecular assemblies on surfaces. nih.gov For instance, on a Au(111) surface, 4-(decyloxy)benzoic acid molecules have been shown to form a highly ordered and defect-free single-layer film. nih.gov In this assembly, the hydrogen-bonded dimers further organize through inter-dimer interactions, creating a packed 2D structure. nih.gov The interaction with the substrate is non-covalent in nature, resulting in a nearly-freestanding molecular layer. nih.gov

The ability to control the self-assembly process by modifying the molecular structure, such as changing the length of the alkyl chain, allows for the tuning of the properties of the resulting supramolecular architectures. nih.govrsc.org This bottom-up approach to creating functional materials is a cornerstone of nanotechnology and has potential applications in areas such as molecular electronics and surface patterning.

Hydrogen Bonding Networks in this compound Systems

A fundamental aspect of the material properties of this compound lies in its capacity to form robust hydrogen bonding networks. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, leading to the formation of highly stable dimeric structures. In these dimers, two this compound molecules are held together by a pair of O-H···O hydrogen bonds in a cyclic arrangement. This dimerization is a common feature among carboxylic acids and is a primary driving force for self-assembly. researchgate.net

The stability of these hydrogen-bonded dimers is also dependent on environmental factors such as temperature and the surrounding solvent. nih.gov In non-polar solvents, the dimeric structure is highly favored, while in more polar solvents, competition for hydrogen bonding with the solvent molecules can lead to a partial dissociation of the dimers. researchgate.net

| Factor | Influence on Hydrogen Bonding | Consequence for Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid Group | Forms strong, directional O-H···O hydrogen bonds, leading to the formation of cyclic dimers. | Primary driving force for the initial self-assembly into dimeric units. |

| Alkyl Chain Length (Decyl Group) | Introduces van der Waals interactions and hydrophobic effects that stabilize the packing of dimers. Can influence the electronic properties of the benzoic acid moiety. | Promotes the formation of larger, ordered structures and can affect the overall stability of the hydrogen-bonded network. |

| Solvent Polarity | Non-polar solvents favor dimer formation, while polar solvents can disrupt hydrogen bonds through competitive interactions. | Dictates the extent of dimerization and the stability of the resulting supramolecular architectures in solution. |

| Temperature | Increased thermal energy can lead to the dissociation of hydrogen-bonded dimers. | Can induce phase transitions from ordered solid or liquid crystalline states to a more disordered isotropic liquid state. |

Formation of Ordered Supramolecular Architectures

The interplay of hydrogen bonding between the carboxylic acid groups and van der Waals interactions among the decyl chains drives the self-assembly of this compound into highly ordered supramolecular architectures. A prominent example of this is the formation of liquid crystalline phases. ed.gov Liquid crystals represent a state of matter that has properties between those of a conventional liquid and those of a solid crystal. In the case of 4-alkylbenzoic acids, the hydrogen-bonded dimers act as mesogenic (liquid crystal-forming) units.

These rod-like dimeric units can align themselves in specific ways to form different types of liquid crystalline phases, such as nematic and smectic phases. The long alkyl chains play a crucial role in promoting the formation of these ordered phases by filling space and providing the necessary anisotropic molecular shape. The length of the alkyl chain is a key determinant of the type of liquid crystalline phase formed and the temperature range over which it is stable. whiterose.ac.uk For instance, studies on a homologous series of p-n-alkylbenzoic acids have demonstrated that the mesomorphic behavior is highly dependent on the number of carbon atoms in the alkyl chain. nih.gov

The supramolecular organization in these liquid crystalline phases can be further influenced by mixing different benzoic acid derivatives, leading to the formation of heterodimers and more complex phase behaviors. mdpi.com This tunability of the supramolecular architecture through molecular design and blending opens up possibilities for creating materials with tailored optical and electronic properties.

Host-Guest Complexation Involving this compound Derivatives

The self-assembly of this compound and its derivatives can lead to the formation of porous supramolecular structures capable of encapsulating other molecules, a phenomenon known as host-guest complexation. While specific examples involving this compound are not extensively documented, the principles of host-guest chemistry with similar molecules provide a strong indication of its potential in this area.

For instance, 4-tritylbenzoic acid, which also possesses a bulky, hydrophobic group, has been shown to crystallize into a "wheel-and-axle" type host lattice. rsc.org In this structure, the hydrogen-bonded carboxylic acid dimers form the "axle," while the bulky trityl groups act as "wheels," creating channels within the crystal lattice that can accommodate guest solvent molecules. rsc.org It is conceivable that this compound, with its long decyl chains, could form analogous porous structures, with the decyl groups defining the size and shape of the cavities available for guest inclusion.

The formation of such host-guest complexes is driven by a combination of factors, including shape and size complementarity between the host cavity and the guest molecule, as well as non-covalent interactions such as van der Waals forces and hydrophobic effects. nih.gov The ability to design and control these host-guest systems is of significant interest for applications in areas such as separation, sensing, and drug delivery.

Modulated Self-Assembly in Metal-Organic Frameworks (MOFs)

In the realm of metal-organic frameworks (MOFs), this compound has been utilized as a modulator to control the self-assembly process and influence the final properties of the resulting material. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Modulators are molecules that are added during the synthesis of MOFs to compete with the primary ligands for coordination to the metal centers. This competition can affect the kinetics of crystal growth, leading to changes in crystal size, morphology, and defect density.

A study on the modulated self-assembly of MOF-5, a well-known MOF composed of zinc oxide clusters and 1,4-benzenedicarboxylate linkers, employed this compound as a modulator. The introduction of this compound into the reaction mixture was found to slow down both the initial formation of MOF particles and their subsequent growth rate. This effect is attributed to the temporary capping of the growing crystal surfaces by the modulator molecules, which hinders the addition of new building blocks.

The use of modulators like this compound provides a powerful tool for fine-tuning the properties of MOFs. By controlling the concentration and chemical nature of the modulator, it is possible to tailor the porosity, surface area, and defect structure of the final MOF material, which in turn can enhance its performance in applications such as gas storage, catalysis, and separation.

| Parameter | Observation | Underlying Mechanism |

|---|---|---|

| Nucleation Rate | Slowed down the initial formation of MOF particles. | Competitive coordination of the modulator to the metal clusters, hindering the initial steps of framework assembly. |

| Crystal Growth Rate | Reduced the rate of particle growth. | Temporary capping of the crystal surfaces by the modulator molecules, which sterically blocks the attachment of new linker molecules. |

| Final Particle Size | No significant effect on the final particle size compared to unmodulated syntheses. | The modulation primarily affects the kinetics of the self-assembly process rather than the thermodynamic endpoint. |

Development of Supramolecular Gels and Soft Materials

Supramolecular gels are a class of soft materials in which low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent molecules. The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Molecules like this compound, which possess both a hydrogen-bonding group (the carboxylic acid) and a long alkyl chain capable of significant van der Waals interactions, are potential candidates for acting as LMWGs to form organogels (gels in organic solvents).

While specific studies detailing the gelation of this compound are not prevalent, the general principles of LMWG design suggest its potential. The hydrogen-bonded dimers of this compound can act as the primary building blocks of the gel network. These dimers can then further associate through interactions between the decyl chains to form fibrillar structures. The entanglement of these fibers leads to the formation of the gel network. The length of the alkyl chain is a critical factor in the gelation ability of a molecule, with longer chains generally promoting more effective gelation due to stronger van der Waals interactions.

The properties of such supramolecular gels, including their thermal stability and mechanical strength, would be highly dependent on the concentration of the gelator and the nature of the organic solvent. The reversible nature of the non-covalent interactions that hold the gel network together means that these materials can be responsive to external stimuli such as temperature, pH, and light, making them attractive for applications in areas like controlled release, sensing, and tissue engineering.

Polymer Science and Engineering

The unique molecular structure of this compound also presents opportunities for its use in the field of polymer science and engineering. Its combination of a rigid aromatic core and a flexible alkyl chain can be exploited to create polymers with interesting and useful properties.

Incorporation of this compound as Monomers or Side Chains into Polymers

This compound can be chemically modified to be incorporated into polymer chains, either as part of the main polymer backbone or as a pendant side chain. For instance, by introducing a polymerizable group, such as a vinyl or an acrylate (B77674) group, onto the molecule, it can be used as a monomer in addition polymerization reactions. mdpi.com The resulting polymers would have 4-decylbenzoyl side chains, which could influence the polymer's properties in several ways.

The long decyl side chains could act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature of the polymer. Furthermore, the hydrogen-bonding capability of the carboxylic acid groups on the side chains could lead to the formation of physical crosslinks between polymer chains, affecting the mechanical properties and solubility of the material.

Alternatively, this compound could be incorporated into condensation polymers, such as polyesters or polyamides. In this case, the benzoic acid moiety would become part of the polymer backbone. The presence of the decyl side groups along the main chain would disrupt chain packing, potentially leading to materials with lower crystallinity and increased solubility.

The incorporation of mesogenic units like this compound into polymers can also lead to the formation of liquid crystal polymers (LCPs). These materials combine the properties of polymers with the anisotropic characteristics of liquid crystals, leading to materials with high strength, high thermal stability, and excellent chemical resistance. The this compound units, either in the main chain or as side chains, could self-assemble to form ordered liquid crystalline domains within the polymer matrix.

| Method of Incorporation | Potential Effect on Polymer Properties | Relevant Interactions |

|---|---|---|

| As a side chain monomer (e.g., as a vinylbenzoate) | - Internal plasticization (increased flexibility)

| - Van der Waals interactions of decyl chains

|

| As a main chain monomer (e.g., in polyesters) | - Disruption of chain packing

| - Steric hindrance from decyl groups

|

Synthesis of Functional Polymers Exhibiting this compound Moieties

The incorporation of this compound moieties into polymer structures can be achieved through various synthetic strategies to create functional polymers with tailored properties. The long decyl chain imparts hydrophobicity, while the carboxylic acid group offers a site for further functionalization or can contribute to the polymer's responsiveness to stimuli like pH.

One common approach involves the synthesis of a monomer derivative of this compound that can be subsequently polymerized. For instance, a vinyl group can be introduced to the aromatic ring, creating a 4-vinylbenzoic acid derivative with a decyl chain. This monomer can then undergo free-radical polymerization or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined block copolymers. core.ac.ukresearchgate.net In a typical RAFT polymerization, a macro-chain transfer agent (macro-CTA) can be used to initiate the polymerization of the this compound-containing monomer, leading to the formation of block copolymers with distinct segments. core.ac.ukresearchgate.net

The synthesis of a polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) copolymer, for example, involves the initial preparation of a polystyrene macro-RAFT agent, followed by the chain extension with the 4-vinylbenzoic acid monomer. core.ac.ukresearchgate.net This method allows for control over the molecular weight and architecture of the resulting polymer. By analogy, a similar approach could be employed for a 4-decyl-substituted vinylbenzoic acid monomer.

Another strategy involves the synthesis of polyesters or polyamides through condensation polymerization, where this compound or its derivatives act as one of the monomers. For example, poly(4-oxyalkylenoxy benzoate)s have been synthesized from monomers derived from p-hydroxybenzoic acid. researchgate.net A similar polycondensation reaction could incorporate this compound to create polyesters with long alkyl side chains, influencing their thermal and mechanical properties.

The successful synthesis of these functional polymers can be confirmed using various characterization techniques as outlined in the table below.

| Characterization Technique | Information Obtained | Example Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and composition of the polymer. | Verifying the incorporation of the this compound moiety into the polymer backbone. core.ac.ukresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer. | Detecting the characteristic peaks of the carboxylic acid and the alkyl chain. core.ac.uk |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer. | Ensuring the synthesis of polymers with a controlled chain length and low polydispersity. core.ac.ukresearchgate.net |

Applications in Responsive Polymeric Materials

Polymers containing this compound moieties are promising candidates for the development of responsive or "smart" materials that can undergo significant changes in their properties in response to external stimuli, such as pH and temperature. mdpi.com

pH-Responsive Materials: The carboxylic acid group in the this compound moiety is the key to pH-responsiveness. In aqueous environments, this group can be protonated or deprotonated depending on the pH of the surrounding medium.

At low pH (acidic conditions): The carboxylic acid groups are protonated (-COOH), making the polymer less soluble in water and potentially leading to the collapse of the polymer network or the aggregation of polymer chains.

At high pH (basic conditions): The carboxylic acid groups are deprotonated (-COO⁻), resulting in electrostatic repulsion between the polymer chains. This repulsion can cause the polymer network to swell or the polymer to dissolve. ed.ac.ukrsc.orgmdpi.com

This pH-dependent behavior can be harnessed to create hydrogels that swell or shrink in response to pH changes, making them suitable for applications such as sensors, actuators, and controlled release systems. ed.ac.ukrsc.orgmdpi.comnih.govmdpi.com For instance, a hydrogel loaded with a therapeutic agent could be designed to release its payload in the slightly basic environment of the small intestine, while remaining stable in the acidic conditions of the stomach. ed.ac.ukrsc.org

Thermoresponsive Materials: While the this compound moiety itself does not confer significant thermoresponsiveness, it can be incorporated into copolymers with thermoresponsive segments, such as poly(N-isopropylacrylamide) (PNIPAM). These copolymers can exhibit both pH and temperature sensitivity. The long decyl chain of this compound can influence the lower critical solution temperature (LCST) of the thermoresponsive polymer, which is the temperature above which the polymer becomes insoluble in water. researchgate.netaston.ac.uk By adjusting the ratio of the this compound-containing monomer to the thermoresponsive monomer, the LCST of the resulting copolymer can be finely tuned for specific applications. researchgate.netaston.ac.uk

| Stimulus | Mechanism of Response | Potential Application |

| pH | Protonation/deprotonation of the carboxylic acid group. | pH-triggered drug delivery, biosensors. ed.ac.ukrsc.orgmdpi.com |

| Temperature | Change in solubility of a thermoresponsive comonomer, influenced by the hydrophobic decyl chain. | Temperature-sensitive drug release, smart coatings. researchgate.netaston.ac.uk |

Polymeric Systems for Controlled Release and Delivery

The amphiphilic nature of this compound, with its hydrophobic decyl tail and hydrophilic carboxylic acid head, makes it an excellent component for creating polymeric systems for the controlled release and delivery of therapeutic agents, particularly hydrophobic drugs. nih.govresearchgate.netnih.gov